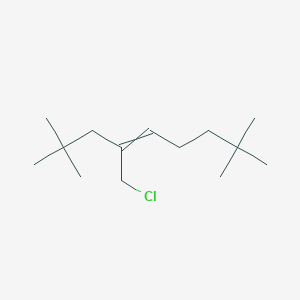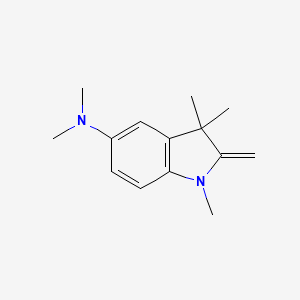![molecular formula C15H36N2OS2Si2 B14352526 N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea CAS No. 92358-68-4](/img/structure/B14352526.png)
N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea is a chemical compound characterized by the presence of trimethylsilyl groups and urea functionality. This compound is notable for its unique structure, which includes both silicon and sulfur atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea typically involves the reaction of trimethylsilyl-protected intermediates with urea derivatives. One common method includes the reaction of 2-(trimethylsilyl)ethylthiol with urea under controlled conditions to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of urea and other by-products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure makes it a useful tool in studying biochemical pathways involving sulfur and silicon.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring silicon and sulfur functionalities.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can influence various biochemical pathways, including those involved in oxidation-reduction reactions and enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea can be compared with other similar compounds, such as:
N,N’-Bis(trimethylsilyl)urea: This compound lacks the sulfur atoms present in N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea, making it less versatile in certain applications.
Trimethylsilylurea: A simpler compound with fewer functional groups, used primarily in basic organic synthesis.
Bis(trimethylsilyl)acetamide: Another silicon-containing compound used in organic synthesis, but with different reactivity and applications.
The uniqueness of N,N’-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea lies in its combination of silicon and sulfur atoms, which provides distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
92358-68-4 |
|---|---|
Molekularformel |
C15H36N2OS2Si2 |
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
1,3-bis[2-(2-trimethylsilylethylsulfanyl)ethyl]urea |
InChI |
InChI=1S/C15H36N2OS2Si2/c1-21(2,3)13-11-19-9-7-16-15(18)17-8-10-20-12-14-22(4,5)6/h7-14H2,1-6H3,(H2,16,17,18) |
InChI-Schlüssel |
HTHCVNXYVCESQK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCSCCNC(=O)NCCSCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


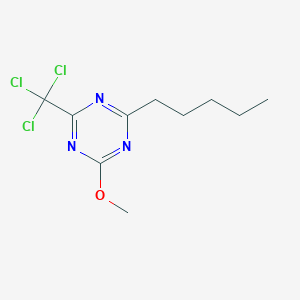
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
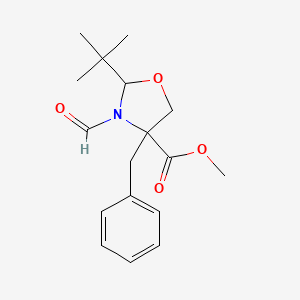

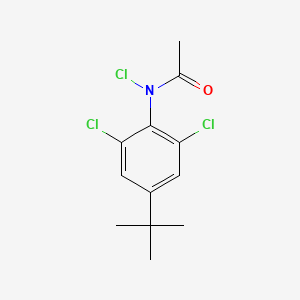
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
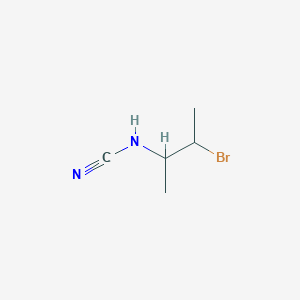
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
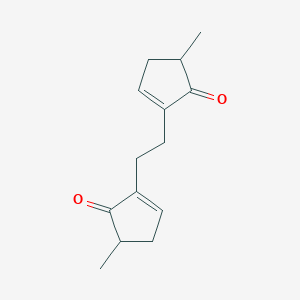
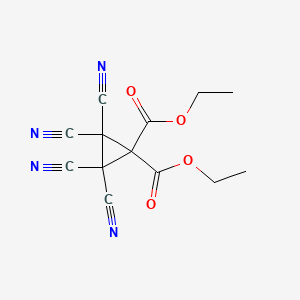
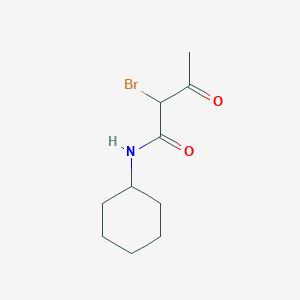
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
